molecular formula C20H19NO6 B2886440 Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate CAS No. 477500-42-8

Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate

Cat. No.: B2886440
CAS No.: 477500-42-8
M. Wt: 369.373
InChI Key: FLRPFYYYBRRPQH-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate is a complex organic compound belonging to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in an HBF4 medium, followed by treatment with concentrated H2SO4 . Industrial production methods may utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include Fe(III) salts, oxidants like t-BuO2, and ligands such as 1,10-phenanthroline . Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another compound with applications in dermatology.

    Angelicin: Known for its anti-cancer properties.

These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their biological activities and applications. This compound is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[(3,4-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-4-26-20(23)18-17(13-7-5-6-8-14(13)27-18)21-19(22)12-9-10-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRPFYYYBRRPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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